molecular formula C8H16Cl2N4 B6250886 2-[(1H-1,2,4-triazol-1-yl)methyl]piperidine dihydrochloride CAS No. 2624142-26-1

2-[(1H-1,2,4-triazol-1-yl)methyl]piperidine dihydrochloride

Cat. No.: B6250886
CAS No.: 2624142-26-1
M. Wt: 239.14 g/mol
InChI Key: VBVHSDXDKYKQMV-UHFFFAOYSA-N
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Description

2-[(1H-1,2,4-triazol-1-yl)methyl]piperidine dihydrochloride is a chemical compound that features a triazole ring attached to a piperidine ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1H-1,2,4-triazol-1-yl)methyl]piperidine dihydrochloride typically involves the reaction of piperidine with a triazole derivative under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine, followed by the addition of a triazole derivative to form the desired product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-[(1H-1,2,4-triazol-1-yl)methyl]piperidine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to convert the compound into its reduced forms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

2-[(1H-1,2,4-triazol-1-yl)methyl]piperidine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1H-1,2,4-triazol-1-yl)methyl]piperidine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-1,2,4-triazol-1-yl)terephthalic acid
  • 1,2,3-triazole analogs
  • 1,5-disubstituted 1,2,3-triazoles

Uniqueness

2-[(1H-1,2,4-triazol-1-yl)methyl]piperidine dihydrochloride is unique due to its specific combination of a triazole and piperidine ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

2624142-26-1

Molecular Formula

C8H16Cl2N4

Molecular Weight

239.14 g/mol

IUPAC Name

2-(1,2,4-triazol-1-ylmethyl)piperidine;dihydrochloride

InChI

InChI=1S/C8H14N4.2ClH/c1-2-4-10-8(3-1)5-12-7-9-6-11-12;;/h6-8,10H,1-5H2;2*1H

InChI Key

VBVHSDXDKYKQMV-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CN2C=NC=N2.Cl.Cl

Purity

95

Origin of Product

United States

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